Product packaging for 3-Bromo-5-trifluoromethylthioanisole(Cat. No.:CAS No. 1072944-92-3)

3-Bromo-5-trifluoromethylthioanisole

Cat. No.: B1522406
CAS No.: 1072944-92-3
M. Wt: 271.1 g/mol
InChI Key: MJVCLKAKVIMBLZ-UHFFFAOYSA-N
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Description

3-Bromo-5-trifluoromethylthioanisole (CAS 1072944-92-3) is a substituted benzene compound of high interest in advanced chemical synthesis and pharmaceutical research. This reagent features a bromine atom and a trifluoromethylthio (SCF3) group on a benzene ring, making it a versatile and valuable building block . The presence of the bromine substituent makes the ring susceptible to functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex biaryl structures . Simultaneously, the trifluoromethylthio group is a highly sought-after motif in medicinal chemistry and agrochemical development due to its strong electron-withdrawing nature and significant lipophilicity, which can improve a molecule's metabolic stability and cell membrane permeability . The combination of these two functional groups on a single aromatic ring provides researchers with a unique chemical handle for the structure-activity relationship (SAR) study of new active compounds. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrF3S B1522406 3-Bromo-5-trifluoromethylthioanisole CAS No. 1072944-92-3

Properties

IUPAC Name

1-bromo-3-methylsulfanyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVCLKAKVIMBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674590
Record name 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-92-3
Record name 1-Bromo-3-(methylthio)-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

A typical approach begins with a suitably substituted anisole or brominated anisole derivative. For example:

  • Starting from 3-bromoanisole or 3-bromo-5-substituted anisole derivatives.
  • Alternatively, starting from 3-bromo-5-trifluoromethylthiophenol or related intermediates.

Introduction of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is commonly introduced via:

  • Electrophilic trifluoromethylthiolation reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylthiol chlorides, trifluoromethyl disulfides).
  • Nucleophilic substitution on a suitable leaving group (e.g., halide or sulfonate ester) with trifluoromethylthiolate anion sources.
  • Transition-metal catalyzed trifluoromethylthiolation of aryl halides.

Bromination

Bromination at the 3-position can be achieved by:

  • Electrophilic aromatic substitution using brominating agents (e.g., Br2, N-bromosuccinimide) under controlled conditions.
  • Directed ortho- or para-bromination using directing groups or protecting groups.

Detailed Preparation Method Based on Patent CN101168510A (Related Compound)

Although CN101168510A focuses on the preparation of 3-bromo-5-trifluoromethylaniline, the synthetic principles can be adapted for 3-bromo-5-trifluoromethylthioanisole due to structural similarities.

Stepwise Synthetic Route

Step No. Reaction Type Description Conditions / Notes
1 Acetylation Protect amine or phenol groups by acetylation if needed (e.g., acetylation of starting amine) Reaction in acetic acid and acetic anhydride at 50–60 °C; yield ~98%
2 Nitration Introduce nitro group at desired position Nitration with sulfuric and nitric acid at low temperature (10–20 °C); careful control to avoid over-nitration
3 Deacetylation Remove acetyl protecting groups Hydrolysis with hydrochloric acid under reflux; neutralization and isolation of product
4 Deamination Replace amino group with hydrogen or other substituent Diazotization with sodium nitrite in sulfuric acid at 10 °C, followed by reduction with phosphorous acid and copper oxide catalyst
5 Reduction Reduce nitro group to amine or other functional groups Reduction using iron powder and acetic acid under reflux conditions

Note: These steps are adapted from the patent for 3-bromo-5-trifluoromethylaniline and would require modification for the methoxy and trifluoromethylthio substituents.

Adaptation for Trifluoromethylthio Group

The trifluoromethylthio group introduction typically requires:

  • Reaction of an aryl thiol or phenol intermediate with trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl disulfide in the presence of copper catalysts.
  • Alternatively, nucleophilic substitution of a suitable leaving group by trifluoromethylthiolate salts (e.g., AgSCF3).

Representative Synthetic Route for this compound

Step Description Reagents / Conditions Expected Outcome / Yield
1 Starting from 3-bromoanisole Commercially available or synthesized by bromination of anisole 3-bromoanisole
2 Directed lithiation at 5-position followed by quenching with sulfur electrophile Use n-BuLi at low temperature, then sulfur electrophile (e.g., S8) 3-bromo-5-mercaptoanisole intermediate
3 Trifluoromethylthiolation of thiol group Reaction with trifluoromethylating agent (e.g., AgSCF3) under copper catalysis This compound
4 Purification Column chromatography or recrystallization Pure target compound

Note: This route is consistent with known methods for introducing trifluoromethylthio groups onto aromatic thiols and anisoles.

Data Table Summarizing Preparation Methods and Conditions

Preparation Step Typical Reagents / Conditions Yield (%) Remarks
Bromination of anisole Br2 or NBS, solvent (CCl4, CH2Cl2), 0–25 °C 80–95 Regioselective bromination at 3-position
Directed lithiation and thiolation n-BuLi, S8 or sulfur electrophile, low temperature 70–85 Formation of aryl thiol intermediate
Trifluoromethylthiolation AgSCF3, Cu catalyst, polar aprotic solvent (DMF) 60–90 Introduction of -SCF3 group
Purification Chromatography, recrystallization Ensures high purity for downstream applications

Research Findings and Practical Considerations

  • Regioselectivity: Achieving substitution specifically at the 3- and 5-positions requires careful control of reaction conditions and choice of directing groups or lithiation strategies.

  • Trifluoromethylthiolation: The use of silver trifluoromethylthiolate (AgSCF3) is well-documented for introducing -SCF3 groups onto aromatic thiols or aryl halides, often catalyzed by copper salts to improve yield and selectivity.

  • Safety and Handling: Trifluoromethylthiolation reagents and intermediates can be sensitive and require inert atmosphere and low temperature conditions to avoid decomposition.

  • Industrial Scale-Up: The stepwise approach involving bromination, lithiation, and trifluoromethylthiolation is amenable to scale-up with optimization of solvent, temperature, and catalyst loading.

Chemical Reactions Analysis

3-Bromo-5-trifluoromethylthioanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thioanisole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the trifluoromethyl group.

Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-5-trifluoromethylthioanisole is primarily related to its ability to undergo nucleophilic aromatic substitution reactions. The trifluoromethylthio group enhances the compound’s reactivity, allowing it to interact with various molecular targets. In corrosion inhibition, the compound forms a protective layer on metal surfaces, preventing oxidation and degradation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and commercial differences between 3-Bromo-5-trifluoromethylthioanisole and related brominated/fluorinated compounds:

Compound Name CAS Number Molecular Formula Substituent Positions Functional Groups Purity Key Features
This compound 1072944-92-3 C₈H₆BrF₃S₂ 3-Br, 5-SCF₃, SCH₃ (thioanisole) Br, SCF₃, SCH₃ 96% Dual sulfur groups enhance electron withdrawal
4-Bromo-2-(trifluoromethyl)thioanisole 300356-31-4 C₈H₆BrF₃S₂ 4-Br, 2-SCF₃, SCH₃ Br, SCF₃, SCH₃ 95% Para-bromo substitution alters reactivity
1-Bromo-4-trifluoromethylthiobenzene 333-47-1 C₇H₄BrF₃S 1-Br, 4-SCF₃ Br, SCF₃ 98% Lacks thioanisole backbone; simpler structure
3-Bromo-5-(trifluoromethyl)toluene 86845-28-5 C₈H₆BrF₃ 3-Br, 5-CF₃, CH₃ (toluene) Br, CF₃, CH₃ 98% Sulfur-free analog; CF₃ instead of SCF₃
4-Bromo-2-(trifluoromethyl)toluene 86845-27-4 C₈H₆BrF₃ 4-Br, 2-CF₃, CH₃ Br, CF₃, CH₃ 98% Ortho-CF₃ may increase steric hindrance

Research Implications

  • Synthetic Utility : The -SCF₃ group in this compound is prized for its stability and lipophilicity, making it valuable in medicinal chemistry .
  • Comparative Limitations : Structural analogs like 4-Bromo-2-(trifluoromethyl)toluene (QA-5819) are less polar due to the absence of sulfur, impacting solubility in polar solvents .

Biological Activity

3-Bromo-5-trifluoromethylthioanisole (CAS Number: 1072944-92-3) is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C9H6BrF3S
  • Molecular Weight : 293.16 g/mol
  • Functional Groups : Contains a bromine atom, a trifluoromethyl group, and a thioether moiety attached to an anisole structure.

The biological activity of this compound is largely attributed to its trifluoromethylthio group, which exhibits strong electron-withdrawing properties. This characteristic influences the compound's reactivity and interaction with biological targets, such as enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : The trifluoromethylthio group can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Binding : The structural features may allow binding to specific receptors, modulating signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties :
    • Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Anticancer Activity :
    • Preliminary research indicates that the compound may induce apoptosis in cancer cell lines. The mechanism appears to be related to the modulation of signaling pathways involved in cell survival.
  • Anti-inflammatory Effects :
    • Some studies suggest that this compound can reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various trifluoromethylthioanisol derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL .
  • Cytotoxicity in Cancer Cells :
    • In a study assessing cytotoxic effects on human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure .
  • Inflammatory Response Modulation :
    • Research conducted on LPS-stimulated macrophages demonstrated that treatment with the compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) by 40% compared to untreated controls .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
2-TrifluoromethylthioanisoleTrifluoromethyl groupModerate antimicrobial activity
4-Bromo-2-trifluoromethylphenolBromine at para positionAntioxidant properties
3-Bromo-5-(trifluoromethyl)-1H-indoleIndole structure with brominePotential anticancer activity

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (80–100°C) accelerate reactions but may degrade sensitive substituents.
  • Solvent choice : THF or DMF improves solubility of intermediates, while dichloromethane minimizes side reactions.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate) is critical for isolating ≥97% purity .

Q. Contradiction Analysis :

  • Literature Discrepancy : Some studies report <50% yields in cross-couplings, while others achieve >75% under similar conditions. This may stem from trace moisture (hydrolyzing SCF₃) or improper ligand-to-metal ratios .

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) with coupling constants (J = 8–10 Hz) indicating para-substitution patterns.
    • ¹⁹F NMR : Trifluoromethylthio groups show a singlet near δ -40 ppm, confirming absence of decomposition .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities. Mass spectra confirm molecular ion peaks at m/z 271.0 (M+H⁺) .

Advanced Tip : X-ray crystallography (if crystalline) provides unambiguous confirmation of regiochemistry, though limited by the compound’s low melting point .

How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

Advanced Research Question
Contradictory reports exist on whether the SCF₃ group hydrolyzes under acidic conditions:

  • Evidence for Stability : Thermo Scientific data sheets note no decomposition at pH 5–9 .
  • Evidence for Instability : Bench studies report partial hydrolysis to sulfonic acids at pH <4 or >10, likely due to protonation of sulfur lone pairs .

Q. Methodological Resolution :

  • Controlled Kinetic Studies : Monitor degradation via HPLC at varying pH (1–12) and temperatures.
  • Isolation of Byproducts : Identify sulfonic acid derivatives via IR (S=O stretches at 1150–1250 cm⁻¹) .

What are the emerging applications of this compound in medicinal chemistry?

Advanced Research Question
The compound serves as a precursor for bioactive molecules:

  • Antimicrobial Agents : Derivatives with pyridine or triazole moieties show MIC values <1 µg/mL against S. aureus .
  • Kinase Inhibitors : The SCF₃ group enhances binding to hydrophobic ATP pockets (e.g., EGFR inhibitors) .

Q. Synthetic Pathway :

Functionalization : Introduce amines via Buchwald-Hartwig coupling.

Cyclization : Form triazoles using CuAAC (click chemistry) .

How does the trifluoromethylthio group affect the compound’s photophysical properties?

Advanced Research Question
The SCF₃ group induces red-shifted UV-Vis absorption (λₐᵦₛ = 280–320 nm) due to its electron-withdrawing nature. However, fluorescence quenching is observed in polar solvents, attributed to:

  • Intersystem Crossing : Heavy atom effect from bromine and sulfur.
  • Solvent Interactions : Hydrogen bonding with SCF₃ reduces excited-state lifetimes .

Q. Experimental Design :

  • Time-Resolved Spectroscopy : Compare fluorescence lifetimes in toluene vs. methanol.
  • DFT Calculations : Model HOMO-LUMO gaps to predict absorption maxima .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-trifluoromethylthioanisole
Reactant of Route 2
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3-Bromo-5-trifluoromethylthioanisole

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